molecular formula C8H13N3 B13052789 (R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Cat. No.: B13052789
M. Wt: 151.21 g/mol
InChI Key: GVQMFQDVAHLDBB-SSDOTTSWSA-N
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Description

®-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound features a seven-membered ring structure containing nitrogen atoms, which is characteristic of diazepines. The presence of the pyrazolo ring fused to the diazepine ring adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of N-propargyl/allyl amine, allyl/propargyl ethers, acrolein, and β-oxobutenoates in the presence of cerium(IV) ammonium nitrate (CAN) can catalyze a four-component one-pot reaction to form the desired compound .

Industrial Production Methods: Industrial production of ®-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves optimizing the synthetic routes for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: ®-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

®-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an anxiolytic and anticonvulsant agent . Additionally, this compound is explored for its industrial applications, such as in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of ®-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(4R)-4-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

InChI

InChI=1S/C8H13N3/c1-7-8-3-5-10-11(8)6-2-4-9-7/h3,5,7,9H,2,4,6H2,1H3/t7-/m1/s1

InChI Key

GVQMFQDVAHLDBB-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1C2=CC=NN2CCCN1

Canonical SMILES

CC1C2=CC=NN2CCCN1

Origin of Product

United States

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